1-(Benzenesulfonyl)-1H-1,2,4-triazole-5-carboxamide
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Overview
Description
1-(Phenylsulfonyl)-1H-1,2,4-triazole-5-carboxamide is a compound that belongs to the class of sulfonyl triazoles. This compound is characterized by the presence of a phenylsulfonyl group attached to a triazole ring, which is further substituted with a carboxamide group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 1-(Phenylsulfonyl)-1H-1,2,4-triazole-5-carboxamide typically involves the reaction of 1H-1,2,4-triazole with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in a solvent like dichloromethane at room temperature. The resulting sulfonyl triazole is then further reacted with a carboxamide derivative to yield the final product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(Phenylsulfonyl)-1H-1,2,4-triazole-5-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield different triazoline derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(Phenylsulfonyl)-1H-1,2,4-triazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Medicine: Research has shown that derivatives of this compound may have therapeutic potential in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-(Phenylsulfonyl)-1H-1,2,4-triazole-5-carboxamide involves its interaction with specific molecular targets. The phenylsulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The triazole ring can also interact with nucleic acids, affecting their function. These interactions lead to the compound’s observed biological effects, such as antimicrobial and anticancer activities .
Comparison with Similar Compounds
1-(Phenylsulfonyl)-1H-1,2,4-triazole-5-carboxamide can be compared with other sulfonyl triazoles and related compounds:
1-(Phenylsulfonyl)-1H-indole-2-carboxylic acid: Similar in structure but with an indole ring instead of a triazole ring.
2-(Phenylsulfonyl)-2H-1,2,3-triazole: Another sulfonyl triazole with a different substitution pattern, leading to variations in reactivity and biological properties.
Phenyl sulfonylacetophenone: A sulfone derivative used in heterocyclic synthesis, showing different reactivity due to the presence of a ketone group.
The uniqueness of 1-(Phenylsulfonyl)-1H-1,2,4-triazole-5-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
1-(Benzenesulfonyl)-1H-1,2,4-triazole-5-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Chemical Structure and Synthesis
The compound features a triazole ring, which is known for its versatility in biological applications. The synthesis typically involves the reaction of benzenesulfonyl hydrazine with various carboxylic acids under acidic conditions. Recent studies have utilized advanced synthetic methods to enhance yield and purity.
Anticancer Activity
Several studies have highlighted the anticancer properties of triazole derivatives. For instance, a series of 1,2,4-triazole derivatives demonstrated potent cytotoxic effects against various cancer cell lines. The most effective compounds showed IC50 values comparable to established chemotherapeutics like doxorubicin. Specifically, compounds with structural similarities to this compound exhibited significant inhibition of cell proliferation and induction of apoptosis in MCF-7 (breast cancer) and HCT-116 (colon cancer) cells .
Antimicrobial Activity
The antimicrobial potential of this compound has also been investigated. It has shown activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of nucleic acid production. In vitro studies revealed minimum inhibitory concentrations (MIC) in the range of 15.625 to 125 μg/mL against various pathogens .
Anti-inflammatory Properties
Research indicates that this compound can modulate inflammatory responses. In vitro assays demonstrated that it significantly reduced the release of pro-inflammatory cytokines such as TNF-α and IL-6 from peripheral blood mononuclear cells (PBMCs). This suggests its potential as an anti-inflammatory agent .
Case Study 1: Anticancer Efficacy
A study published in 2023 evaluated the anticancer effects of several triazole derivatives, including this compound. The results showed that specific derivatives led to a marked decrease in cell viability in MCF-7 cells with an IC50 value of approximately 20 µM. Mechanistic studies indicated that these compounds induced apoptosis through the activation of caspase pathways .
Case Study 2: Antimicrobial Activity
In another investigation focused on antimicrobial activity, a series of triazole derivatives were tested against clinical isolates of Staphylococcus aureus and Escherichia coli. The compound exhibited significant antibacterial activity with MIC values ranging from 32 to 64 µg/mL. The study concluded that modifications in the sulfonamide group could enhance antibacterial properties .
Data Tables
Biological Activity | Cell Line/Pathogen | IC50/MIC (µg/mL) | Mechanism |
---|---|---|---|
Anticancer | MCF-7 | 20 | Apoptosis via caspase activation |
Antimicrobial | S. aureus | 32 | Cell wall synthesis inhibition |
E. coli | 64 | Nucleic acid synthesis inhibition | |
Anti-inflammatory | PBMCs | Not specified | Cytokine release inhibition |
Properties
CAS No. |
62881-67-8 |
---|---|
Molecular Formula |
C9H8N4O3S |
Molecular Weight |
252.25 g/mol |
IUPAC Name |
2-(benzenesulfonyl)-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C9H8N4O3S/c10-8(14)9-11-6-12-13(9)17(15,16)7-4-2-1-3-5-7/h1-6H,(H2,10,14) |
InChI Key |
AZVYSBKNBMWPRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(=NC=N2)C(=O)N |
Origin of Product |
United States |
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